5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine
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Overview
Description
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine typically involves the following steps:
Substitution Reaction: The next step involves the substitution of the chlorine atom at the 5-position with a phenoxybenzyl group.
Final Product: The final product, 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine, is obtained after purification and characterization.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the development of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-ethyl-2-methyl-N-(2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine: Exhibits potent insecticidal activity.
5-Chloro-6-ethyl-2-methyl-N-(2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine: Shows potent activities against specific pests.
Uniqueness
5-Chloro-6-ethyl-N-(3-phenoxybenzyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other pyrimidine derivatives .
Properties
CAS No. |
140454-81-5 |
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Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18ClN3O/c1-2-17-18(20)19(23-13-22-17)21-12-14-7-6-10-16(11-14)24-15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,21,22,23) |
InChI Key |
JUYWFWYWVZHIME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=CC(=CC=C2)OC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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